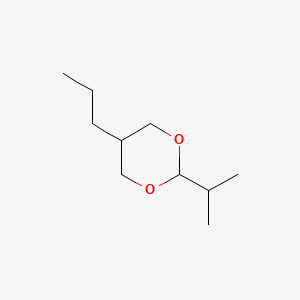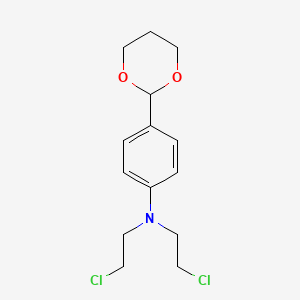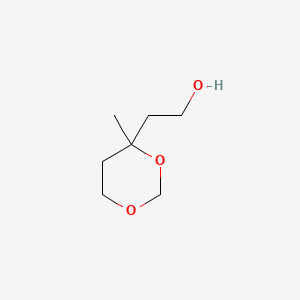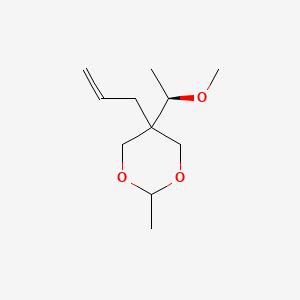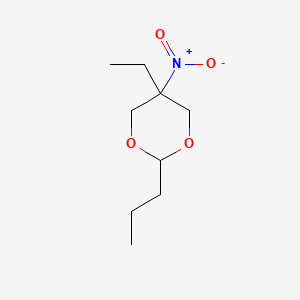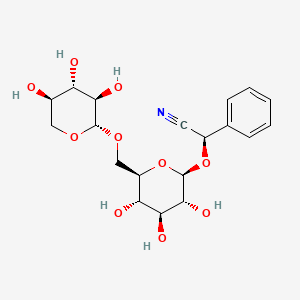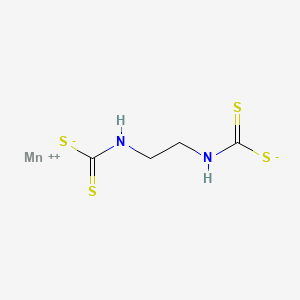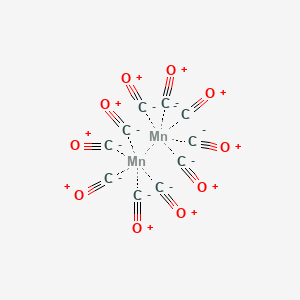
Tyrosine kinase inhibitor
説明
A Tyrosine kinase inhibitor (TKI) is a pharmaceutical drug that inhibits tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The proteins are activated by adding a phosphate group to the protein (phosphorylation), a step that TKIs inhibit .
Synthesis Analysis
A non-covalent molecular docking study was carried out between 119 NCI anticancer compounds with receptor tyrosine kinase domain from epidermal growth factor receptor . The binding energy of all the compounds was found to be greatly influenced by the number and type of hydrogen bond interaction present between the ligands and the receptor .Molecular Structure Analysis
The structure-based optimization of tyrosine kinase inhibitors involves a molecular docking study . The binding energy of all the compounds was found to be greatly influenced by the number and type of hydrogen bond interaction present between the ligands and the receptor .Chemical Reactions Analysis
Tyrosine kinase inhibitors compete with ATP for the ATP binding site of PTK and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation .科学的研究の応用
Cancer Cell Proliferation Inhibition
TKIs compete with ATP for the ATP binding site of Protein Tyrosine Kinase (PTK) and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . This has made significant progress in the treatment of cancer .
Targeted Cancer Treatment
Over the past 20 years, multiple robust and well-tolerated TKIs with single or multiple targets including EGFR, ALK, ROS1, HER2, NTRK, VEGFR, RET, MET, MEK, FGFR, PDGFR, and KIT have been developed . These TKIs have dramatically improved patients’ survival and quality of life, and shifted the treatment paradigm of various solid tumors .
Treatment of Acute Myeloid Leukemia (AML)
In AML, Fms-like tyrosine kinase 3 (FLT3) inhibitors, a type of TKI, have significantly improved the prognosis for FLT3 mutation patients . This has significant implications for the treatment of AML .
Overcoming Drug Resistance
TKIs have made great progress in the treatment of cancer, but the attendant acquired resistance is still inevitable, restricting the treatment of cancer . Research is ongoing to overcome this resistance .
Development of New Anticancer Drugs
Different small molecules inhibiting tyrosine kinases are recognized strategies for developing new anticancer drugs . More than 30 potent inhibitors of tyrosine kinases have been reported, which are based on pyrimidine, pyrazole, triazine, quinazoline, quinoline, pyridine, and styrene rings with different substituents .
Drug Efflux Mediation
TKIs are involved in drug efflux mediated cellular programming as drug inactivation, multi-drug resistance, apoptosis suppression, changes in drug metabolism, epigenetic modifications, drug targets, accelerated DNA-repair, and target gene amplification by which cancer cells become resistant to various drugs .
作用機序
Target of Action
Tyrosine kinase inhibitors (TKIs) are a class of drugs that inhibit tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades . They play a key role in the regulation of a variety of transduction pathways . The proteins are activated by adding a phosphate group to the protein (phosphorylation), a step that TKIs inhibit . Abnormal expression of tyrosine kinases usually leads to cell proliferation disorders, and is closely related to tumor invasion, metastasis, and tumor angiogenesis .
Mode of Action
TKIs work by blocking tyrosine kinase enzymes that regulate cell growth . They compete with ATP for the ATP binding site of tyrosine kinase and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . This targeted therapy identifies and attacks specific types of cancer cells while causing less damage to normal cells .
Biochemical Pathways
TKIs affect several biochemical pathways. These include the RAS/RAF/MEK/ERK pathways; the PI3K/AKT/mTOR pathway; and the STAT3 pathway that regulates the expression of c-Myc and Cyclin D1 . They can affect cell adhesion, mobility, proliferation, and angiogenesis . By blocking these pathways, TKIs inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of TKIs involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The pharmacokinetics of TKIs can be influenced by various factors, including drug-drug interactions, hepatic and renal function, and genetic polymorphisms of drug-metabolizing enzymes and transporters .
Result of Action
The result of TKIs’ action is the inhibition of cancer cell proliferation. By blocking the action of tyrosine kinase enzymes on cells, TKIs stop the growth of cancer cells . They have demonstrated significant efficacy against various types of cancers through molecular targeting mechanisms . Despite their significant efficacy, tkis administration is associated with challenges, including inconsistencies between observed food effect and labeling administration, challenges of concomitant administration with acid-reducing agents (ara), pill burden, and dosing frequency .
Action Environment
The action environment of TKIs refers to the conditions under which they exert their effects. This includes the tumor microenvironment, which can influence the action, efficacy, and stability of TKIs . For instance, the suppressive immune microenvironment of renal cell carcinoma and its surrounding tissue is an important cause of disease progression and therapeutic tolerance . Therefore, understanding the action environment of TKIs is crucial for optimizing their therapeutic effects.
将来の方向性
特性
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVTRMHYNEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648066 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine kinase inhibitor | |
CAS RN |
1021950-26-4 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



